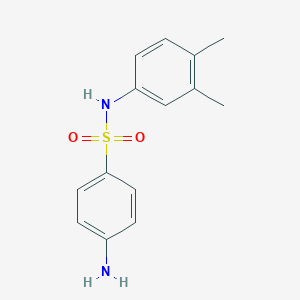

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALSVTYPBXLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354964 | |

| Record name | 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20555-67-3 | |

| Record name | 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves the sulfonation of 4-amino-N-(3,4-dimethylphenyl)benzene. The reaction is carried out under controlled conditions to ensure the correct substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures would be essential to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Substitution: The amino and sulfonamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied extensively for its potential as an antitumor agent . Research indicates that sulfonamides can inhibit the activity of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. For instance, studies have demonstrated that certain derivatives exhibit nanomolar affinities towards CA isoforms, making them promising candidates for cancer therapy .

Antibacterial and Antifungal Properties

Sulfonamides are well-known for their antibacterial properties. The compound has been investigated for its efficacy against various bacterial strains and fungi. Its mechanism typically involves the inhibition of folic acid synthesis in microorganisms, which is essential for their growth and reproduction .

Enzyme Inhibition Studies

Research has focused on the compound's role as an enzyme inhibitor . It has been found to effectively inhibit several carbonic anhydrase isoforms, which play critical roles in physiological processes such as respiration and acid-base balance. The binding affinity of the compound to these enzymes highlights its potential therapeutic applications in treating conditions like glaucoma and edema .

Industrial Applications

In addition to its pharmaceutical applications, 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide is utilized in the synthesis of agrochemicals and other industrial products. Its properties allow it to serve as a building block for more complex molecules used in various chemical manufacturing processes.

Case Study 1: Antitumor Activity

A study examining the effects of this compound on breast cancer cells showed significant inhibition of cell proliferation. The compound was tested alongside established chemotherapeutics to evaluate synergistic effects, revealing enhanced efficacy when combined with other agents .

Case Study 2: Antibacterial Efficacy

In a series of experiments assessing antibacterial activity against resistant strains of bacteria, derivatives of the compound demonstrated potent inhibitory effects. The results indicated that modifications to the sulfonamide structure could enhance activity against specific pathogens .

Mechanism of Action

The mechanism of action of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This mechanism is similar to that of other sulfonamide-based compounds, which are known to inhibit enzymes like dihydropteroate synthase .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of sulfonamides are highly sensitive to substituents on the aryl rings. Key comparisons include:

4-Amino-N-(2-Fluoro-3,5-Dimethylphenyl)Benzenesulfonamide (SulfaC)

- Structure : Differs by a fluorine atom at the 2-position and dimethyl groups at 3,5-positions on the phenyl ring.

- Docking Scores :

- Implications: Fluorine enhances electronegativity and binding affinity compared to non-fluorinated analogs.

4-Amino-N-(3,4-Dichlorophenyl)Benzenesulfonamide

- Molecular Weight : 317.19 g/mol.

- Substituents : Chlorine atoms increase molecular weight and hydrophobicity.

- Biological Relevance : Chlorinated sulfonamides often exhibit enhanced antimicrobial activity but may suffer from toxicity .

Sulfamethoxazole (4-Amino-N-(5-Methylisoxazol-3-yl)Benzenesulfonamide)

- pKa : 2.7, indicating higher acidity than the target compound.

- Applications : Widely used as an antibiotic. The isoxazole ring improves metabolic stability but reduces BBB permeability compared to dimethylphenyl derivatives .

Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide)

- Activity: Potent kynurenine 3-monooxygenase (KMO) inhibitor (IC₅₀ = 37 nM).

- Key Feature : The thiazole and nitrophenyl groups enhance potency but limit solubility .

Key Observations :

Binding Affinity : Fluorinated derivatives (e.g., SulfaC) exhibit stronger docking scores due to halogen bonding, while the target compound’s methyl groups favor hydrophobic interactions .

Synthetic Accessibility: Non-halogenated analogs like the target compound are synthetically simpler but may lack the potency of halogenated or heterocyclic derivatives .

Crystallographic Insights

- Crystal Packing : In N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide, the benzene rings are tilted at 47.8°, stabilized by N–H···O hydrogen bonds forming infinite chains. Similar packing is expected for the target compound .

- Conformational Flexibility : The "trans" and "gauche" conformations of the C–SO₂–NH–C segment influence molecular recognition and solubility .

Biological Activity

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide is a sulfonamide compound notable for its structural features that enhance its biological activity. Its chemical formula is C₁₄H₁₆N₂O₂S, and it consists of an amino group and a sulfonamide functional group attached to a benzene ring with a dimethyl-substituted phenyl group. This unique structure allows for potential interactions with various biological targets, making it a compound of interest in medicinal chemistry.

The biological activity of this compound primarily revolves around its role as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes such as acid-base balance and respiration. Studies have shown that this compound exhibits significant binding affinity to multiple isoforms of carbonic anhydrase, particularly CA I and CA II, with some derivatives displaying nanomolar affinities .

Anticancer and Antimicrobial Properties

Research indicates that this compound has potential as both an anticancer and antimicrobial agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, with effective concentrations ranging from 1.52 to 6.31 μM. Additionally, its antimicrobial properties suggest it could be effective against specific bacterial strains, similar to other sulfonamide derivatives .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound alongside other sulfonamide compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Dimethyl substitutions on phenyl ring | Inhibits carbonic anhydrase | Selective inhibition profile |

| Sulfamethoxazole | Methoxazole group | Broad-spectrum antibacterial | Commonly used in combination therapies |

| Sulfadiazine | Pyrimidine ring | Antibacterial | Effective against specific bacterial strains |

| Sulfisoxazole | Isoxazole structure | Antibacterial | Shorter half-life compared to others |

| Sulfacetamide | Acetamide group | Antibacterial | Used topically for eye infections |

The specificity of this compound enhances its therapeutic potential while potentially reducing side effects compared to broader-spectrum agents like sulfamethoxazole.

Study on Carbonic Anhydrase Inhibition

A study conducted on a series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides highlighted that this compound exhibited superior binding affinity towards carbonic anhydrases compared to other derivatives tested. The fluorescent thermal shift assay and isothermal titration calorimetry were employed to determine binding affinities, confirming the compound's effectiveness as a CA inhibitor .

Cardiovascular Effects

Another investigation explored the cardiovascular effects of related benzenesulfonamides using isolated rat heart models. While focused on different derivatives, the findings suggested that certain modifications could lead to changes in perfusion pressure and coronary resistance through interactions with calcium channels. This raises the possibility that this compound may exhibit similar effects warranting further investigation into its cardiovascular implications .

Q & A

Q. How should researchers validate docking predictions experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.